molecular formula C22H21NSe B14198355 Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- CAS No. 831200-73-8

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-

Katalognummer: B14198355
CAS-Nummer: 831200-73-8
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: JWEFXXXPLLXHFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- is a complex organic compound that features a benzenemethanamine core with a phenylseleno group attached to a propylidene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- typically involves multi-step organic reactions. One common method includes the reaction of benzenemethanamine with a phenylseleno-substituted propylidene precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps such as distillation, crystallization, or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler amine derivatives.

    Substitution: The benzenemethanamine core can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce simpler amine compounds.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of seleno compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- involves its interaction with molecular targets and pathways within biological systems. The phenylseleno group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s amine group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, N-phenyl-: A simpler analog without the phenylseleno group.

    Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)-: Another derivative with a different substituent on the propylidene chain.

Uniqueness

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

831200-73-8

Molekularformel

C22H21NSe

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-benzyl-3-phenyl-2-phenylselanylpropan-1-imine

InChI

InChI=1S/C22H21NSe/c1-4-10-19(11-5-1)16-22(24-21-14-8-3-9-15-21)18-23-17-20-12-6-2-7-13-20/h1-15,18,22H,16-17H2

InChI-Schlüssel

JWEFXXXPLLXHFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.